molecular formula C7H7N3O3 B11910514 4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B11910514
M. Wt: 181.15 g/mol
InChI Key: PTIHEPQMKDABIV-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrrolo-pyrimidine ring system. It is often studied for its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step processes that include the formation of the pyrrolo-pyrimidine core. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-oxo-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H7N3O3/c11-6-3-1-2-8-4(3)9-5(10-6)7(12)13/h1-2H2,(H,12,13)(H2,8,9,10,11)

InChI Key

PTIHEPQMKDABIV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC(=N2)C(=O)O

Origin of Product

United States

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